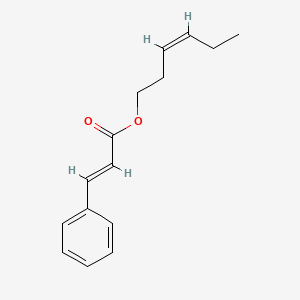
肉桂酸顺式-3-己烯-1-基酯
描述
Cinnamic Acid cis-3-Hexen-1-yl Ester, also known as Cinnamic Acid cis-3-Hexen-1-yl Ester, is a useful research compound. Its molecular formula is C15H18O2 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cinnamic Acid cis-3-Hexen-1-yl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamic Acid cis-3-Hexen-1-yl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
绿茶香气增强
肉桂酸顺式-3-己烯-1-基酯: 在绿茶的香气特征中发挥着重要作用。它被认为是绿茶香气的主要来源,赋予了“青草、新鲜”的气味。 研究表明,控制其浓度对于保持绿茶的理想香气品质至关重要 {svg_1}.
抗氧化活性
包括肉桂酸顺式-3-己烯-1-基酯在内的肉桂酸衍生物,因其抗氧化特性而受到研究。 这些化合物可以抑制脂质过氧化并清除自由基,有助于预防氧化应激相关的疾病 {svg_2}.
降血脂作用
除了抗氧化特性外,肉桂酸衍生物还显示出降血脂活性。 它们可以显著降低高脂血症大鼠的血甘油三酯和总胆固醇水平,表明它们在治疗血脂异常及其相关的 сердечно-сосудистые заболевания中有潜在应用 {svg_3}.
植物化感作用
肉桂酸顺式-3-己烯-1-基酯: 是茶叶和其他植物新鲜叶片中发现的重要化感物质。 它对机械损伤有反应,并已被研究其对植物、害虫和天敌的影响,表明其在农业研究中的重要性 {svg_4}.
食品工业应用
该化合物也是各种蔬菜和水果中新鲜气味的关键活性成分。 它在增强葡萄、百香果和香椿等食品的感官品质方面发挥着作用 {svg_5}.
控制微生物生长
肉桂酸衍生物已被合成并评估其在控制大肠杆菌、金黄色葡萄球菌和粪肠球菌等细菌生长的功效。 这突出了肉桂酸顺式-3-己烯-1-基酯在开发抗菌剂方面的潜在用途 {svg_6}.
作用机制
Target of Action
Cinnamic Acid cis-3-Hexen-1-yl Ester is a derivative of cinnamic acid, a plant metabolite known for its antimicrobial, anticancer, and antioxidant properties It’s known that cinnamic acid and its derivatives often exhibit stronger biological activities than their parent compounds .
Mode of Action
It’s known that cinnamic acid derivatives have shown potent antibacterial activity, with mic values ranging between 43 and 301 μm against gram-positive and gram-negative bacteria .
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine
Pharmacokinetics
The compound’s molecular formula is c15h18o2 , which suggests it may have good bioavailability due to its relatively small size.
Result of Action
Cinnamic acid and its derivatives have been shown to exhibit significant antimicrobial activity, with all tested compounds active on staphylococcus and enterococcus species .
Action Environment
The action, efficacy, and stability of Cinnamic Acid cis-3-Hexen-1-yl Ester can be influenced by various environmental factors. For instance, it’s known that the compound is a colorless to yellow liquid with a fragrant aroma , suggesting that it may be volatile and could potentially evaporate under certain conditions. Furthermore, it has good solubility in some organic solvents, such as ethanol and dimethylformamide , which could affect its distribution and action in different environments.
生化分析
Biochemical Properties
Cinnamic Acid cis-3-Hexen-1-yl Ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antioxidant properties by terminating radical chain reactions through electron donation, forming stable products . Additionally, it has antimicrobial and anticancer properties, interacting with enzymes and proteins involved in these pathways . The compound’s interaction with these biomolecules is essential for its biological efficacy.
Cellular Effects
Cinnamic Acid cis-3-Hexen-1-yl Ester influences various cellular processes. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its antioxidant properties help in reducing oxidative stress in cells, thereby protecting them from damage . The compound also exhibits antimicrobial activity by inhibiting the growth of various bacteria and fungi . Furthermore, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells, thereby inhibiting their proliferation .
Molecular Mechanism
The molecular mechanism of Cinnamic Acid cis-3-Hexen-1-yl Ester involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its antioxidant activity is due to its ability to donate electrons to free radicals, neutralizing them . Additionally, its antimicrobial and anticancer properties are mediated through interactions with enzymes and proteins involved in these pathways . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cinnamic Acid cis-3-Hexen-1-yl Ester have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its biological activity . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as continued antioxidant activity and inhibition of microbial growth .
Dosage Effects in Animal Models
The effects of Cinnamic Acid cis-3-Hexen-1-yl Ester vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and antimicrobial activity . At higher doses, it can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with cytotoxicity in certain cell types . Threshold effects have also been observed, where a minimum concentration is required to achieve the desired biological activity .
Metabolic Pathways
Cinnamic Acid cis-3-Hexen-1-yl Ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized into various derivatives that exhibit biological activity . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular function . These metabolic pathways are essential for the compound’s biological efficacy.
Transport and Distribution
The transport and distribution of Cinnamic Acid cis-3-Hexen-1-yl Ester within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can also affect its activity. For instance, the compound’s distribution in specific cellular compartments can enhance its antioxidant and antimicrobial properties .
Subcellular Localization
Cinnamic Acid cis-3-Hexen-1-yl Ester’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can enhance its biological activity. For example, its presence in the mitochondria can boost its antioxidant properties, protecting cells from oxidative damage .
属性
IUPAC Name |
hex-3-enyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGVMQNGUQXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867482 | |
| Record name | Hex-3-en-1-yl 3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90867482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116199-90-7, 68133-75-5 | |
| Record name | 3-Hexen-1-yl 3-phenyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116199-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-3-hexenyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


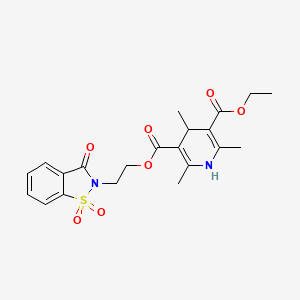

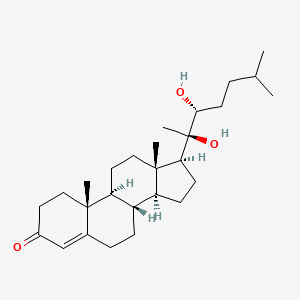

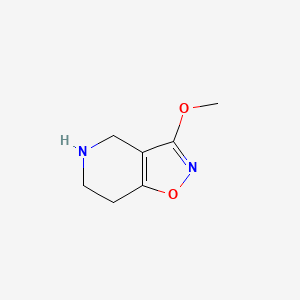
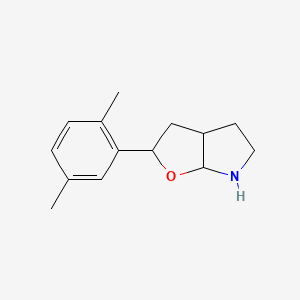
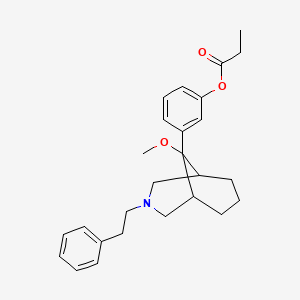

![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)
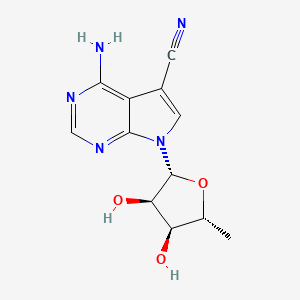
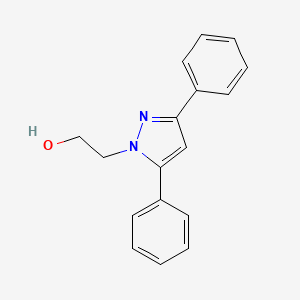
![[4-[[3-(Benzyloxycarbonylamino)propyl]amino]butyl]carbamic acid tert-butyl ester](/img/structure/B1199540.png)
![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)

